ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products, including tryptophan and serotonin. This particular compound features a methoxy group at the 5-position, a hydroxymethyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxyindole, which can be synthesized from 5-methoxyaniline through a Fischer indole synthesis. The next step involves the formylation of the indole ring at the 3-position, followed by reduction to introduce the hydroxymethyl group. Finally, esterification with ethyl chloroformate yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(carboxymethyl)-5-methoxy-1H-indole-2-carboxylate.
Reduction: 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carbinol.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl and methoxy groups can influence its binding affinity and specificity, while the indole core provides a scaffold for interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-methoxyindole-2-carboxylic acid: Lacks the hydroxymethyl group and ethyl ester.
3-(hydroxymethyl)-5-methoxyindole: Lacks the carboxylate ester group.
Ethyl 5-methoxyindole-2-carboxylate: Lacks the hydroxymethyl group.
Uniqueness
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the hydroxymethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the indole core makes it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H13NO4 and a molecular weight of approximately 235.236 g/mol. Its structure includes functional groups such as hydroxymethyl, methoxy, and an ester group, which contribute to its biological properties. The indole core serves as a scaffold that facilitates interactions with various biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxymethyl and methoxy groups enhance its binding affinity and specificity. This compound may induce various cellular responses depending on the target and context of interaction.
1. Antimicrobial Activity
This compound has shown significant antimicrobial properties, making it a candidate for antibiotic development. Indole derivatives are known for their efficacy against a range of pathogens, which is critical in the context of rising antibiotic resistance.
2. Anticancer Effects
Research indicates that compounds similar to this compound can induce cell death through mechanisms such as methuosis—a form of non-apoptotic cell death characterized by cytoplasmic vacuolization. This has been observed in studies where modifications at the indole positions significantly altered cytotoxicity profiles .
Study on Indole Derivatives
A study involving a series of indolyl-pyridinyl-propenones demonstrated that structural modifications at the indole positions significantly affected their biological activity. For instance, certain substitutions increased cytotoxicity against glioblastoma cells while maintaining good methuosis-inducing activity . This suggests that this compound could exhibit similar properties depending on its structural context.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 5-methoxy-1H-indole-2-carboxylate | Methoxy at position 5 | Known for anti-inflammatory properties |
Ethyl 3-hydroxyindole | Hydroxyl group at position 3 | Exhibits unique neuroprotective effects |
Indole-3-acetic acid | Carboxylic acid at position 3 | Plant hormone involved in growth regulation |
This table illustrates the diversity within the indole family and highlights how this compound may stand out due to its specific functional groups that could impart unique biological activities.
Properties
IUPAC Name |
ethyl 3-(hydroxymethyl)-5-methoxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-18-13(16)12-10(7-15)9-6-8(17-2)4-5-11(9)14-12/h4-6,14-15H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMRFHSCSTWUMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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